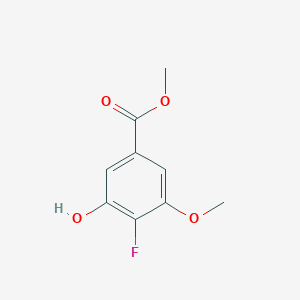
N-(4-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzenesulfonamide” is a complex organic compound. It contains a 1,2,3,4-tetrahydroisoquinoline core, which is a structural motif found in various natural products and therapeutic lead compounds . This compound also features a thiazol-2-yl group and a benzenesulfonamide moiety .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a 1,2,3,4-tetrahydroisoquinoline core, a thiazol-2-yl group, and a benzenesulfonamide moiety . The 1,2,3,4-tetrahydroisoquinoline core is a key fragment of a diverse range of alkaloids and bioactive molecules .科学的研究の応用
Photodynamic Therapy Potential
The compound N-(4-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzenesulfonamide may share similarities with benzenesulfonamide derivatives used in photodynamic therapy. For instance, a study on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base demonstrated its application in photodynamic therapy due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Anti-HCV Properties
Celecoxib derivatives, including structures similar to this compound, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase activities. These compounds, particularly N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, exhibited promising anti-inflammatory and analgesic activities and did not cause significant tissue damage, suggesting their potential development into therapeutic agents (Küçükgüzel et al., 2013).
Human Carbonic Anhydrases Interaction
A novel series of 4-(1-aryl-3,4-dihydro-1H-isoquinolin-2-carbonyl)benzenesulfonamides was designed to improve selectivity toward human carbonic anhydrases (hCAs), particularly for the brain-expressed hCA VII, indicating a significant inhibition and selectivity over more widely distributed isoforms. This highlights the role of nonpolar contacts for the class of hCA inhibitors and suggests the potential for developing selective inhibitors (Bruno et al., 2017).
Psychotropic and Anti-inflammatory Activity
New N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives have shown marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and some antimicrobial action. This correlation of biological results with their structural characteristics and physicochemical parameters reveals specific combinations of activities for these compounds (Zablotskaya et al., 2013).
将来の方向性
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the biological activities of compounds with a 1,2,3,4-tetrahydroisoquinoline core, this compound could potentially be used in the development of new therapeutic agents .
特性
IUPAC Name |
N-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-14-18(19(24)23-12-11-15-7-5-6-8-16(15)13-23)27-20(21-14)22-28(25,26)17-9-3-2-4-10-17/h2-10H,11-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOBVHVMCCDPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2659206.png)
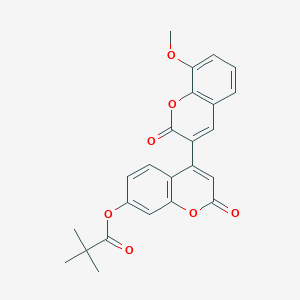
![3-isopentyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2659208.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,2-dimethylcyclopropyl)methanone](/img/structure/B2659210.png)
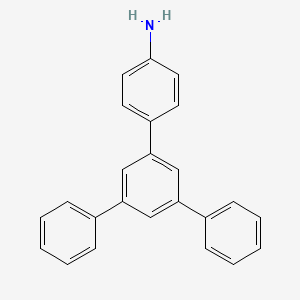
![3-Bromo-7h-pyrrolo[2,3-c]pyridazine](/img/structure/B2659212.png)
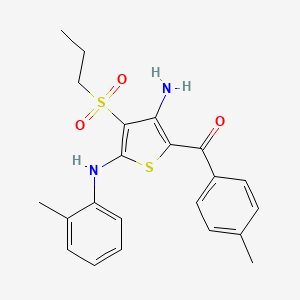
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2659217.png)
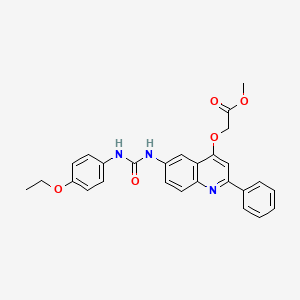
![2-chloro-N-{1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2659219.png)
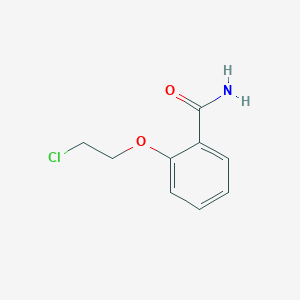
![6-Piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride](/img/structure/B2659225.png)
![N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2659226.png)
